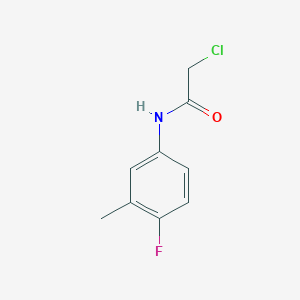

2-chloro-N-(4-fluoro-3-methylphenyl)acetamide

説明

2-Chloro-N-(4-fluoro-3-methylphenyl)acetamide is an acetamide derivative characterized by a chloro group at position 2 of the acetamide backbone and a substituted phenyl ring containing fluorine (at position 4) and a methyl group (at position 3). This compound belongs to a broader class of halogenated acetamides, which are frequently utilized as intermediates in organic synthesis and pharmaceutical research.

特性

CAS番号 |

630116-36-8 |

|---|---|

分子式 |

C9H9ClFNO |

分子量 |

201.62 g/mol |

IUPAC名 |

2-chloro-N-(4-fluoro-3-methylphenyl)acetamide |

InChI |

InChI=1S/C9H9ClFNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) |

InChIキー |

BYVJCTHTXAPDGO-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)NC(=O)CCl)F |

製品の起源 |

United States |

準備方法

Reaction Steps:

-

- 4-Fluoro-3-Methylaniline (1.0 equivalent)

- Chloroacetyl Chloride (1.1 equivalent)

- Triethylamine (1.1 equivalent)

-

- Solvent: Ethyl acetate

- Temperature: Initially cooled to 0°C, then warmed to room temperature

- Atmosphere: Inert (e.g., nitrogen)

-

- Add chloroacetyl chloride to a solution of 4-fluoro-3-methylaniline in ethyl acetate.

- Cool the reaction mixture to 0°C.

- Slowly add triethylamine dropwise to neutralize the hydrochloric acid formed during the reaction.

- Stir the mixture at room temperature for approximately two hours.

-

- Remove the solvent under reduced pressure.

- Extract the product into ethyl acetate and wash with water.

- Purify using flash chromatography with a gradient of ethyl acetate:hexanes (0–40%).

Yield:

The process typically achieves a yield of approximately 96.7% under optimized conditions.

Key Reagents and Their Roles

| Reagent | Role in Reaction |

|---|---|

| 4-Fluoro-3-Methylaniline | Provides the aromatic amine group for acetamide formation. |

| Chloroacetyl Chloride | Supplies the chloroacetyl group for acetamide linkage. |

| Triethylamine | Acts as a base to neutralize byproducts like HCl. |

| Ethyl Acetate | Serves as the solvent for reaction and extraction processes. |

Reaction Mechanism

The mechanism involves nucleophilic substitution:

- The amino group of 4-fluoro-3-methylaniline attacks the carbon atom in chloroacetyl chloride, forming an intermediate.

- Triethylamine neutralizes the HCl byproduct, facilitating smooth progress of the reaction.

- The final product, this compound, is formed after purification.

Optimization Parameters

To maximize yield and purity, consider the following:

- Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation or side reactions.

- Control temperature strictly during addition of chloroacetyl chloride and triethylamine.

- Use high-purity solvents and reagents to minimize impurities.

Purification Techniques

Flash chromatography is commonly used for purification:

- Mobile phase: Ethyl acetate:hexanes gradient (0–40%).

- Stationary phase: Silica gel.

This ensures separation from unreacted starting materials and byproducts.

Data Summary Table

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | C9H9ClFNO |

| Molecular Weight | 201.62 g/mol |

| Solvent | Ethyl acetate |

| Base | Triethylamine |

| Temperature Range | 0°C to room temperature |

| Yield | ~96.7% |

化学反応の分析

Types of Reactions

2-chloro-N-(4-fluoro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

科学的研究の応用

Medicinal Chemistry

2-chloro-N-(4-fluoro-3-methylphenyl)acetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific pathways, particularly in anti-inflammatory and anticancer therapies. The presence of the fluoro group may improve metabolic stability and pharmacokinetic properties compared to similar compounds without such substitutions.

Antibacterial Activity

Recent studies have indicated that this compound exhibits antibacterial properties against strains of Klebsiella pneumoniae. In combination with other antibiotics, it has shown potential to reduce the minimum inhibitory concentration required to achieve bacterial death, thus enhancing the effectiveness of existing antibacterial agents . This suggests its use as an adjunct therapy in treating drug-resistant infections.

Antidepressant Properties

Preclinical trials have demonstrated that this compound may possess antidepressant-like effects. Behavioral tests in animal models revealed significant reductions in immobility duration when administered at varying doses, indicating its potential role in mood modulation.

Case Study 1: Antibacterial Efficacy

- Objective: To evaluate the antibacterial effects against Klebsiella pneumoniae.

- Method: Determination of Minimum Inhibitory Concentration (MIC).

- Results: The compound exhibited an MIC of 512 µg/mL, demonstrating enhanced efficacy compared to structurally similar compounds without the chloro group.

Case Study 2: Antidepressant Activity

- Objective: Assess the antidepressant-like effects in behavioral tests.

- Method: Administration of varying doses in forced swimming and tail suspension tests.

- Results: Significant reductions in immobility were observed at higher doses (15 mg/kg to 60 mg/kg), suggesting potential therapeutic applications in mood disorders.

Summary Table of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Antidepressant | This compound | N/A | Reduction in immobility at doses (15-60 mg/kg) |

作用機序

The mechanism of action of 2-chloro-N-(4-fluoro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between 2-chloro-N-(4-fluoro-3-methylphenyl)acetamide and related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogs

Structural Insights

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide enhances antibacterial activity but may increase cytotoxicity . In contrast, the methyl group in the target compound likely improves metabolic stability and membrane permeability due to its lipophilic nature. Ring Systems: Hybrid structures like thiadiazole-pyridine derivatives (e.g., ) exhibit pronounced anticancer activity, attributed to their planar heterocyclic systems enabling DNA intercalation or enzyme inhibition.

Physicochemical Properties

- Crystallography : The dihedral angle between aromatic rings in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (60.5°) influences molecular packing and solubility .

- Hydrogen Bonding : Intramolecular C–H···O and N–H···O interactions stabilize crystal structures in simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide .

生物活性

2-Chloro-N-(4-fluoro-3-methylphenyl)acetamide, often referred to as CFA, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of CFA, including its mechanisms of action, research findings, and case studies.

CFA's biological activity is primarily attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. Research indicates that CFA inhibits certain enzymes or receptors, leading to its antimicrobial and anticancer effects. The exact pathways involved depend on the specific biological context in which the compound is studied .

Antimicrobial Activity

CFA has been investigated for its antibacterial properties, particularly against Klebsiella pneumoniae. Studies have demonstrated that CFA exhibits significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL against various strains of K. pneumoniae. The following table summarizes the MIC values of CFA compared to other antibacterial agents:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 512 | Bactericidal |

| Ciprofloxacin | < 4 | Bactericidal |

| Cefepime | > 64 | Bacteriostatic |

| Ceftazidime | > 64 | Bacteriostatic |

The bactericidal nature of CFA was confirmed by comparing the Minimum Bactericidal Concentration (MBC) with MIC values, establishing that the MBC/MIC ratio was less than or equal to 4, which is indicative of bactericidal activity .

Case Studies and Research Findings

- Combination Therapy Studies : Recent research explored the efficacy of CFA in combination with other antibiotics such as ciprofloxacin and cefepime. The results indicated an additive effect when CFA was combined with ciprofloxacin, enhancing its antibacterial action against resistant strains of K. pneumoniae.

- Cytotoxicity Assessment : Preliminary cytotoxicity tests revealed that CFA did not exhibit significant cytotoxic effects on human cell lines, making it a promising candidate for further investigation in clinical settings where safety is paramount .

- In Vivo Studies : Future studies are planned to evaluate the in vivo efficacy of CFA in animal models, particularly focusing on its potential as a treatment for infections caused by multidrug-resistant bacteria .

Anticancer Potential

While most research has focused on CFA's antibacterial properties, there is emerging interest in its potential anticancer activity. Preliminary studies suggest that compounds structurally similar to CFA have shown promise in inhibiting cancer cell growth in various cell lines. Further investigation into CFA's effects on cancer cells is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。